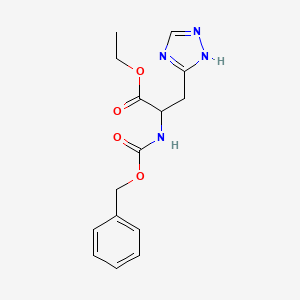
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide, also known as MIA-3, is a chemical compound that has gained attention in the field of scientific research due to its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its ability to modulate various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have various biochemical and physiological effects on the body. In cancer research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells. Another advantage is its neuroprotective effects in Alzheimer's and Parkinson's disease research. However, a limitation of using N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide in lab experiments is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
For N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide research include further studies on its potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to evaluate the toxicity and side effects of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide and to determine its optimal dosage and administration route. Finally, more research is needed to elucidate the mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide and to identify other signaling pathways that it may modulate.
Méthodes De Synthèse
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves the reaction of 5-methylisoxazole-4-carboxaldehyde with 3-pyridylacetic acid in the presence of ammonium acetate and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide.
Applications De Recherche Scientifique
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-15-17-9)7-14-12(16)5-10-3-2-4-13-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDTJDWRASMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)-2-(pyridin-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)







![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2413269.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
